molecular formula C9H15NO2 B8543206 3-Azabicyclo[3.2.1]octan-6-one ethylene ketal

3-Azabicyclo[3.2.1]octan-6-one ethylene ketal

Cat. No. B8543206
M. Wt: 169.22 g/mol
InChI Key: ICXAOYJJTMBQKE-UHFFFAOYSA-N
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Patent
US07897611B2

Procedure details

6,8-Bis(methanesulfonyloxymethyl)-1,4-dioxaspiro[4.4]nonane (14.90 g, 43.3 mmol) was suspended in aqueous ammonia (35%, 150 ml) and heated for 18 h at 60° C. The reaction was cooled to ambient temperature and concentrated by rotary evaporation. The residue was treated with saturated sodium chloride solution (50 ml) and extracted with chloroform (3×50 ml). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated to yield a brown oil (7.69 g, 100%).
Name
6,8-Bis(methanesulfonyloxymethyl)-1,4-dioxaspiro[4.4]nonane
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[CH2:15][CH:14]([CH2:16]OS(C)(=O)=O)[CH2:13][C:8]21[O:12][CH2:11][CH2:10][O:9]2)(=O)=O.[NH3:22]>>[CH2:11]1[O:12][C:8]2([CH2:13][CH:14]3[CH2:15][CH:7]2[CH2:6][NH:22][CH2:16]3)[O:9][CH2:10]1

Inputs

Step One
Name
6,8-Bis(methanesulfonyloxymethyl)-1,4-dioxaspiro[4.4]nonane
Quantity
14.9 g
Type
reactant
Smiles
CS(=O)(=O)OCC1C2(OCCO2)CC(C1)COS(=O)(=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was treated with saturated sodium chloride solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1COC2(C3CNCC(C2)C3)O1
Measurements
Type Value Analysis
AMOUNT: MASS 7.69 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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